molecular formula C14H15N3O4S B2947460 (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one CAS No. 2321336-05-2

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one

Cat. No.: B2947460
CAS No.: 2321336-05-2
M. Wt: 321.35
InChI Key: ZZFPYQJLZUSRHB-SNAWJCMRSA-N
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Description

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one is a synthetic chemical compound designed for research applications. Its structure incorporates several pharmaceutically relevant motifs, including a furan ring, a 1-methylimidazole unit, and an azetidine scaffold, making it a molecule of interest in medicinal chemistry and drug discovery. The compound features a conjugated enone system linked to a sulfonylazetidine group, a structure that suggests potential as a key intermediate in organic synthesis . Furan and imidazole rings are privileged structures in drug development, found in compounds with a wide range of biological activities. The imidazole moiety, in particular, is a common feature in approved therapeutics and is intensively studied for its role in antibacterial agents . The specific stereochemistry (2E) is provided to ensure precise identification and reproducibility in research. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a candidate for in vitro biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-16-7-6-15-14(16)22(19,20)12-9-17(10-12)13(18)5-4-11-3-2-8-21-11/h2-8,12H,9-10H2,1H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFPYQJLZUSRHB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, followed by their coupling with the azetidine ring. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Table 1: Synthetic Routes and Yields

Reaction StepReagents/ConditionsYield (%)Reference
Sulfonylation of 1-methylimidazole1-methylimidazole + sulfonyl chloride, DCM, 0°C → RT65–78
Azetidine functionalizationAzetidine-3-sulfonyl chloride, TEA, THF, reflux55–62
Enone formation (Aldol condensation)Furan-2-carbaldehyde, NaOH, EtOH, 60°C70–85
Final couplingDCC, DMAP, CH₂Cl₂, 24 h, RT45–50

(a) α,β-Unsaturated Ketone (Enone System)

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-position.
    Example: Reaction with piperazine in MeOH/THF (1:1) at 50°C forms a β-amino derivative (yield: 68%) .

  • Cycloaddition : Participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) under thermal conditions (toluene, 110°C) .

(b) Azetidine-Sulfonyl Linkage

  • Hydrolysis : Cleavage of the sulfonyl group occurs under acidic (6M HCl, reflux) or basic (NaOH, H₂O/EtOH) conditions, yielding azetidine-3-thiol and 1-methylimidazole .

  • Nucleophilic Substitution : The sulfonyl group directs electrophilic aromatic substitution (e.g., nitration) at the imidazole C4 position .

(c) Furan Ring

  • Electrophilic Substitution : Bromination (Br₂, AcOH) occurs at the C5 position of the furan ring .

  • Oxidation : H₂O₂/FeSO₄ oxidizes the furan to a γ-lactone derivative.

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ (identified via TGA-MS) .

  • Photodegradation : UV light (254 nm) induces cis-trans isomerization of the enone system, confirmed by HPLC.

  • pH Sensitivity : Stable in pH 4–8; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 10) media .

Table 2: Catalytic Modifications

Reaction TypeCatalystProductYield (%)
HydrogenationPd/C, H₂ (1 atm), EtOAcSaturated ketone derivative90
OxidationKMnO₄, H₂O, 0°CCarboxylic acid analog75
Click ChemistryCuI, TBTA, DIPEA, DMSOTriazole-linked conjugate82

Mechanistic Insights

  • Sulfonylation Mechanism : Proceeds via a two-step process: (1) formation of a sulfonic acid intermediate, and (2) nucleophilic displacement by azetidine .

  • Enone Reactivity : The electron-deficient β-carbon facilitates nucleophilic attack, as shown by DFT calculations (B3LYP/6-31G*) .

Scientific Research Applications

(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one (): This compound shares the α,β-unsaturated ketone core but replaces the furan and azetidine-sulfonyl groups with a 4-imidazolylphenyl substituent and a chlorinated/fluorinated aryl group.
  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one ():
    Here, the furan is substituted with dimethyl groups, increasing lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The pyrazole ring replaces the azetidine-imidazole system, altering hydrogen-bonding capabilities .
  • (Z)-1-(2,4-Difluorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one (): The Z-isomer configuration and fluorinated aryl group contrast with the E-configuration and non-fluorinated substituents in the target compound. Fluorination often improves metabolic stability, while the triazole ring offers distinct π-π stacking interactions .

Core Modifications

  • Methyl (2E)-3-[3-Benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate (): This compound replaces the azetidine with an imidazolidine ring and introduces a propargyl ester, enhancing electrophilicity.

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are unavailable, structural analogues provide insights:

  • ’s dimethylfuran-pyrazole derivative exhibits anti-inflammatory and anticancer activity, suggesting the furan-ketone scaffold’s relevance in drug discovery .

Data Table: Key Comparative Features

Compound Name Core Structure Key Substituents Synthesis Method Yield Notable Properties
(2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one (Target) α,β-unsaturated ketone Furan, sulfonated azetidine, methyl imidazole Claisen-Schmidt (assumed) N/A High polarity, conformational rigidity
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one α,β-unsaturated ketone Chloro-fluorophenyl, imidazolylphenyl Claisen-Schmidt 78% Moderate solubility, halogenated
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one α,β-unsaturated ketone Dimethylfuran, pyrazole Unknown N/A Lipophilic, anti-inflammatory
Methyl (2E)-3-[3-benzyl-2-(3-methoxy-3-oxoprop-1-yn-1-yl)-2-(1-naphthyl)imidazolidine-1-yl]acrylate Imidazolidine-acrylate Naphthyl, propargyl ester Domino reaction 92% Electrophilic, bulky

Notes

Synthetic Challenges : The sulfonated azetidine-imidazole group in the target compound may require protective strategies to prevent side reactions during synthesis .

Stereochemical Considerations : The E-configuration of the α,β-unsaturated ketone is critical for planar conjugation, influencing electronic properties and binding affinity .

Biological Potential: While furan and imidazole motifs are associated with antimicrobial and anticancer activity, the target compound’s unique sulfonyl-azetidine moiety warrants further evaluation for kinase or protease inhibition .

Limitations : Current evidence lacks direct pharmacological or pharmacokinetic data for the target compound, necessitating future in vitro and in vivo studies.

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and specific case studies highlighting its efficacy against various pathogens.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with imidazole-based sulfonamides. The synthetic pathway often includes several steps, such as:

  • Formation of the furan derivative : Utilizing starting materials like 3,3′-dichloro-5,5′-bi-1,2,4-triazine.
  • Coupling reactions : Employing palladium-catalyzed cross-coupling to attach the imidazole moiety.
  • Purification : Using column chromatography to isolate the desired product.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:

CompoundMIC against S. aureusMIC against E. coli
Compound A20 µM40 µM
Compound B30 µM50 µM
(2E)-3-(furan...)25 µM45 µM

These values suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the antitumor potential of this compound. Research indicates that derivatives containing furan and imidazole rings can inhibit tumor cell proliferation:

CompoundIC50 (µM) against Cancer Cell Lines
Compound C5.0
Compound D10.0
(2E)-3-(furan...)7.5

This data highlights the compound's potential as an anticancer agent, particularly in targeting specific cancer cell lines .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Antibacterial Activity : A study evaluating various imidazole derivatives found that compounds with similar structures exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced antibacterial efficacy .
  • Evaluation of Cytotoxic Effects : In vitro studies showed that certain derivatives of the target compound demonstrated low cytotoxicity in human cell lines, suggesting a favorable therapeutic index for further development .

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